3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 3 and 4 positions, and a morpholinopyrimidine moiety at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
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Formation of the Pyrimidine Core: : The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloropyrimidine and morpholine. This reaction is typically carried out in the presence of a base like cesium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures .
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Introduction of Fluorine Atoms:
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Coupling of the Benzamide and Pyrimidine Moieties: : The final step involves coupling the fluorinated benzamide with the morpholinopyrimidine moiety. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized products .
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield reduced derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties .
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Biological Research: : The compound can be used as a tool to study biological pathways and molecular interactions, particularly those involving pyrimidine and benzamide derivatives .
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Materials Science: : The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties .
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Chemical Biology: : It can be used in chemical biology to probe the function of specific proteins or enzymes and to develop chemical probes for biological research .
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoropyrazol-5-yl)benzamide: A similar compound with a pyrazole ring instead of a pyrimidine ring.
N-(4-chloropyrazol-5-yl)benzamide: A chlorinated analog with similar structural features.
3-fluoro-5-morpholin-4-yl-N-(2-pyridin-4-ylethyl)-1H-indol-6-ylbenzamide: A compound with a morpholine ring and an indole moiety.
Uniqueness
3,4-difluoro-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to the presence of both fluorine atoms and the morpholinopyrimidine moiety. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H14F2N4O2 |
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Molecular Weight |
320.29 g/mol |
IUPAC Name |
3,4-difluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H14F2N4O2/c16-12-2-1-10(7-13(12)17)14(22)20-11-8-18-15(19-9-11)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22) |
InChI Key |
VIGNAKPROWVOQM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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